Imino(methyl)(pyridin-3-yl)-l6-sulfanone
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Overview
Description
Imino(methyl)(pyridin-3-yl)-l6-sulfanone is a heterocyclic compound that features a pyridine ring, a sulfur atom, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(pyridin-3-yl)-l6-sulfanone can be achieved through several methods. One common approach involves the reaction of pyridin-3-ylamine with methyl isothiocyanate under controlled conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as magnesium oxide nanoparticles can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(pyridin-3-yl)-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Imino(methyl)(pyridin-3-yl)-l6-sulfanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Imino(methyl)(pyridin-3-yl)-l6-sulfanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide: Similar in structure but contains a pyrimidine ring instead of a sulfanone group.
Bis(imino)pyridine iron complexes: Contains imino and pyridine groups but coordinated with iron for catalytic applications
Uniqueness
Imino(methyl)(pyridin-3-yl)-l6-sulfanone is unique due to its combination of a pyridine ring, imino group, and sulfanone functionality. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C6H8N2OS |
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Molecular Weight |
156.21 g/mol |
IUPAC Name |
imino-methyl-oxo-pyridin-3-yl-λ6-sulfane |
InChI |
InChI=1S/C6H8N2OS/c1-10(7,9)6-3-2-4-8-5-6/h2-5,7H,1H3 |
InChI Key |
YVPALPQTUALGPB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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